Rel-(3aR,6aS)-6a-methoxyhexahydro-3aH-cyclopenta[b]furan-3a-amine hydrochloride
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Overview
Description
The compound “rac-(3aR,6aS)-hexahydro-2H-cyclopenta[b]furan-3a-amine hydrochloride” has a molecular weight of 163.65 . It’s a powder at room temperature .
Molecular Structure Analysis
The Inchi Code for “rac-(3aR,6aS)-hexahydro-2H-cyclopenta[b]furan-3a-amine hydrochloride” is 1S/C7H13NO.ClH/c8-7-3-1-2-6(7)9-5-4-7;/h6H,1-5,8H2;1H/t6-,7+;/m1./s1 .Physical and Chemical Properties Analysis
The compound “rac-(3aR,6aS)-hexahydro-2H-cyclopenta[b]furan-3a-amine hydrochloride” is a powder at room temperature . It has a melting point of 178-180°C .Scientific Research Applications
Conversion of Plant Biomass to Furan Derivatives
Furan derivatives such as 5-hydroxymethylfurfural (HMF) are pivotal platform chemicals derived from plant biomass, including hexose carbohydrates and lignocellulose. These derivatives are potential feedstocks for the chemical industry, aiming to replace non-renewable hydrocarbon sources. Research highlights the synthesis of HMF from plant feedstocks and its applications in producing monomers, polymers, porous carbon materials, fuels, solvents, pharmaceuticals, pesticides, and chemicals. The versatility of HMF and its derivatives like 2,5-furandicarboxylic acid, 2,5-diformylfuran, and 2,5-bis(hydroxymethyl)furan underscores their importance in sustainable chemistry and the potential for broad applications in the 21st century (Chernyshev, Kravchenko, & Ananikov, 2017).
Catalytic Transformation of Biomass-Derived Furfurals to Cyclopentanones
The transformation of biomass-derived furfurals into cyclopentanones (CPN) and their derivatives is a significant area of research. Cyclopentanone is a crucial petrochemical intermediate for synthesizing compounds with commercial prospects. Recent studies focus on improving the scalability, selectivity, environmental footprint, and cost competitiveness of converting furfural (FF) and HMF to CPN and 3-(hydroxymethyl)cyclopentanone (HCPN), respectively. Efficient, inexpensive, and recyclable heterogeneous catalysts that provide excellent yields under mild conditions have been developed. This advancement in catalysis technology is essential for the biorefinery sector, aiming to produce a wide spectrum of petrochemicals from renewable sources (Dutta & Bhat, 2021).
Safety and Hazards
The compound “rac-(3aR,6aS)-hexahydro-2H-cyclopenta[b]furan-3a-amine hydrochloride” is labeled with the GHS07 pictogram. The hazard statements associated with it are H315, H319, and H335 . The precautionary statements are P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
Properties
IUPAC Name |
(3aR,6aS)-6a-methoxy-3,4,5,6-tetrahydro-2H-cyclopenta[b]furan-3a-amine;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO2.ClH/c1-10-8-4-2-3-7(8,9)5-6-11-8;/h2-6,9H2,1H3;1H/t7-,8+;/m1./s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LQZFXBWFARZFHP-WLYNEOFISA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC12CCCC1(CCO2)N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CO[C@]12CCC[C@]1(CCO2)N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.67 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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